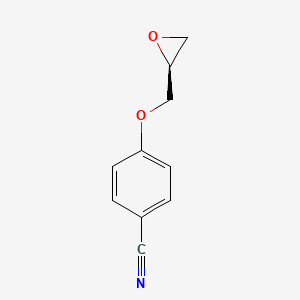

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426160 | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70987-80-3 | |

| Record name | 4-[(2S)-2-Oxiranylmethoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility profile of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of this compound in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its experimental determination. While extensive quantitative data for this specific chiral intermediate is not widely published, this guide establishes a robust framework for predicting its solubility behavior and provides detailed protocols for its empirical validation.

This compound is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a building block in the preparation of pharmacologically active compounds. Its structure, featuring a polar benzonitrile group, a flexible ether linkage, and a reactive chiral epoxide ring, dictates its interactions with various solvent environments. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products.

The presence of both polar (nitrile, ether oxygen, epoxide) and non-polar (benzene ring) functionalities suggests a nuanced solubility profile, with appreciable solubility expected in a range of polar aprotic and polar protic solvents. The principle of "like dissolves like" serves as a foundational concept in predicting these interactions. For instance, the aromatic benzonitrile moiety shares structural similarities with solvents like toluene, while the polar groups suggest favorable interactions with alcohols, ketones, and esters.[1]

Predicted Solubility Profile

Based on the structural components of this compound and the known solubility of related compounds such as benzonitrile and 4-methoxybenzonitrile, a qualitative solubility profile can be predicted. Benzonitrile itself is miscible with ethanol and very soluble in acetone and benzene.[2][3] The addition of a methoxy group, as in 4-methoxybenzonitrile, generally maintains good solubility in polar organic solvents.[4] The oxirane and ether functionalities in the target molecule are expected to further enhance solubility in polar solvents through hydrogen bond acceptance.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether, epoxide oxygens, and nitrile nitrogen of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact favorably with the polar functional groups of the solute. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Esters are good polar aprotic solvents that can effectively solvate the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether linkage in the solvents can interact with the solute, though less effectively than more polar solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents can offer a balance of polarity to dissolve the compound. |

| Non-polar Hydrocarbons | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

| Water | Very Low | While containing polar groups, the significant non-polar surface area of the benzene ring is expected to limit aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for obtaining equilibrium solubility data.[1][5][6]

Isothermal Shake-Flask Methodology

This protocol ensures that a true equilibrium between the solid solute and the solvent is achieved at a specific temperature.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a selected organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filtration: Immediately filter the sampled supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specific temperature.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Given the chiral nature of this compound, a chiral HPLC method is essential not only for quantification but also for assessing the enantiomeric purity of the starting material and ensuring no racemization occurs during the solubility experiment.[7][8]

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor in achieving enantiomeric separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.

-

Mobile Phase: The choice of mobile phase (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol) and its composition will significantly impact the retention and resolution of the enantiomers.

-

Detection: A UV detector is typically suitable for benzonitrile-containing compounds due to the strong absorbance of the benzene ring.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate and predict solubility at other conditions.[9] Models such as the modified Apelblat equation and the van't Hoff equation are commonly employed to describe the temperature dependence of solubility.[5][9] These models can also be used to estimate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of solution.[9]

Conclusion

References

-

PubChem. 4-[(Oxiran-2-yl)methoxy]-3-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Oxiran-2-yl_methoxy-3-propan-2-yl_benzonitrile]([Link]

-

PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Sciencemadness Wiki. Benzonitrile. [Link]

-

ResearchGate. Handbook of Solubility Data for Pharmaceuticals. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Pharmaceutical Sciences. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

-

ResearchGate. Thermodynamic models for determination of solid-liquid equilibrium of the 4-methoxybenzoic acid in different solvents with solubility parameters and interaction energy aided analyses. [Link]

-

Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]

-

MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

Royal Society of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

PubMed. A short and efficient synthesis of 4-[2,2-dimethyl-4(tol-4-yl)benzochrom-3-en-7-yl]benzoic acid - a potent retinoic acid receptor antagonist. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benzonitrile [chemister.ru]

- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate in drug development.

CAS Number: 70987-80-3 Role: Chiral Building Block for Adrenergic Receptor Antagonists[1]

Executive Summary

This compound (also known as (S)-4-cyanophenyl glycidyl ether) is a high-value chiral intermediate used primarily in the synthesis of (S)-enantiomer beta-blockers (aryloxypropanolamines). With the pharmaceutical industry's shift towards enantiopure drugs to maximize efficacy and minimize off-target toxicity, this compound serves as the "chiral anchor" for constructing the pharmacophore responsible for

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Identifier Type | Value |

| CAS Number | 70987-80-3 |

| IUPAC Name | 4-{[(2S)-oxiran-2-yl]methoxy}benzonitrile |

| Common Names | (S)-4-Cyanophenyl glycidyl ether; (S)-p-Cyanophenyl glycidyl ether |

| Molecular Formula | C |

| Molecular Weight | 175.18 g/mol |

| SMILES | N#Cc1ccc(OC[C@@H]2CO2)cc1 |

| InChI Key | BIJYXIOVXFBJEP-SECBINFHSA-N |

Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 68–72 °C |

| Boiling Point | ~340 °C (Predicted) |

| Chirality | (S)-enantiomer (Left-handed optical rotation) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Synthesis & Manufacturing Methodologies

The synthesis of enantiopure epoxides requires strict control over stereochemistry to prevent racemization. Two primary industrial routes are employed: Chiral Pool Synthesis (using activated glycidol derivatives) and Hydrolytic Kinetic Resolution (HKR) .

Route A: Chiral Pool Synthesis (High Enantiopurity)

This method utilizes (S)-Glycidyl Nosylate (or Tosylate) as a chiral starting material. The reaction proceeds via an S

-

Precursors: 4-Cyanophenol, (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate).

-

Mechanism: Nucleophilic substitution (Retention of Configuration at C2).

-

Advantages: Extremely high enantiomeric excess (ee > 99%).

Route B: Hydrolytic Kinetic Resolution (HKR)

For cost-effective scaling, the racemic epoxide is synthesized first, followed by resolution using a cobalt-salen catalyst (Jacobsen's Catalyst).

-

Step 1: Reaction of 4-cyanophenol with epichlorohydrin to form racemic 4-(oxiran-2-ylmethoxy)benzonitrile.

-

Step 2: Treatment with (S,S)-Co(salen) catalyst and water (0.55 eq). The catalyst selectively hydrolyzes the (R)-enantiomer to the diol, leaving the desired (S)-epoxide intact.

Visualization of Synthesis Pathways

Caption: Synthesis of this compound via Chiral Pool (Blue) and Kinetic Resolution (Red).

Pharmaceutical Applications

This compound is a Pharmacophore Precursor for the "aryloxypropanolamine" class of beta-blockers. The (S)-configuration of the epoxide is crucial because it dictates the stereochemistry of the resulting secondary alcohol and amine, which directly correlates with binding affinity to

Mechanism of Action in Drug Synthesis

The epoxide ring undergoes regioselective ring opening by a primary amine (e.g., isopropylamine or tert-butylamine). The nucleophilic attack occurs at the less hindered terminal carbon, yielding the secondary alcohol with the chiral center intact.

Key Drug Targets:

-

(S)-Atenolol Analogs: While Atenolol typically uses an acetamide group, nitrile derivatives are often used in structure-activity relationship (SAR) studies to increase metabolic stability before hydrolysis.

-

Bucindolol/Nipradilol Variants: Used in the synthesis of next-generation beta-blockers where the nitrile group provides a handle for further transformation (e.g., into amidines or heterocycles).

-

Chiral Probes: Used to synthesize radioligands for mapping beta-adrenergic receptor density in cardiac tissue.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity is the critical quality attribute (CQA) for this material.

Analytical Workflow

-

Identity (H-NMR): Confirms the 4-substituted benzonitrile pattern and the characteristic epoxide protons (multiplets at

2.7–3.4 ppm). -

Purity (HPLC): Reverse-phase C18 column to detect hydrolysis products (diols) or unreacted phenol.

-

Chiral Purity (Chiral HPLC): Essential to verify >98% ee.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Detection: UV at 254 nm.

-

Analytical Logic Diagram

Caption: Quality Control decision tree ensuring chemical and stereochemical integrity.

Safety & Handling

-

Hazard Classification: Epoxides are alkylating agents.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects (Genotoxic impurity alert).

-

-

Handling Protocol:

-

Must be handled in a fume hood to prevent inhalation.

-

Use butyl rubber gloves (nitriles are permeable to some epoxides).

-

Quenching: Unused epoxide should be quenched with aqueous NaOH or ammonium hydroxide before disposal to open the ring and reduce reactivity.

-

References

-

ChemicalBook. (2025). 4-Cyanophenyl Glycidyl Ether CAS 70987-80-3.[2][3][4] Retrieved from

-

BOC Sciences. (2025). (R)-2-(Oxiran-2-ylmethoxy)benzonitrile and related isomers. Retrieved from

-

GuideChem. (2025). CAS 70987-80-3 Properties and Applications. Retrieved from

-

Mead Johnson & Company. (1980).[5] US Patent 4234595: 1-phenoxy-3-amino-2-propanol derivatives having beta-adrenergic blocking activity. United States Patent and Trademark Office.

-

Cheedarala, R. K., et al. (2009).[4] Synthetic Communications, 39(11), 1966-1980.[4] (Discusses synthesis of related glycidyl ethers).

Sources

Technical Guide: Safety, Handling, and Deactivation of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Executive Summary & Molecular Profile

Target Molecule: (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Synonyms: (S)-4-Cyanophenyl glycidyl ether; (S)-4-(2,3-Epoxypropoxy)benzonitrile

CAS (Racemic): 98769-69-4 | CAS (S-Isomer): 102284-16-6 (Reference)

Role: Chiral intermediate in the synthesis of

This guide addresses the specific dual-hazard profile of this molecule: the acute toxicity associated with the benzonitrile moiety and the genotoxicity/sensitization risks inherent to the chiral epoxide (oxirane) ring. The (S)-enantiomer is stereochemically distinct, often used to impart specific chirality in drug candidates; however, its thermodynamic stability and safety profile mirror the racemate.

Physical & Chemical Properties (Class-Typical)

| Property | Value / Description | Implication |

| State | White to off-white crystalline solid or viscous oil. | Dust inhalation or aerosolization risk during weighing. |

| Melting Point | 45–55 °C (Approximate) | May melt during handling in hot environments; treat as liquid/solid hybrid. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate. Insoluble in water. | Lipophilic; penetrates skin rapidly. |

| Reactivity | Electrophilic (Epoxide); Hydrolytically unstable in strong acid/base. | Alkylates DNA/Proteins; requires nucleophilic quenching. |

Hazard Identification & Toxicology (The "Why")

The danger of this compound lies in its mechanism of action on biological systems. It is a bifunctional toxicant .

A. The Epoxide Vector (Alkylation)

The strained three-membered oxirane ring is a potent electrophile. Upon contact with biological tissue, it undergoes nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine).

-

Consequence: Direct DNA damage (mutagenicity), protein haptenization (skin sensitization/allergic dermatitis).

-

Stereochemistry Note: While the (S)-isomer is used for specific drug synthesis, biological enzymes (epoxide hydrolases) may metabolize enantiomers at different rates, potentially altering systemic residence time compared to the racemate.

B. The Benzonitrile Vector (Metabolic Toxicity)

The aromatic nitrile group is generally stable but can be metabolized in the liver (via cytochrome P450) to release cyanide ions slowly, or cause oxidative stress via the aromatic ring.

-

Consequence: Acute oral/inhalation toxicity; central nervous system depression.

Visualization: Mechanism of Toxicity

Caption: Dual-vector toxicity mechanism showing electrophilic attack on DNA/Proteins and systemic metabolic processing.

Engineering Controls & Handling Protocols

A. Primary Containment

-

Mandatory: Certified Chemical Fume Hood.

-

Airflow: Maintain face velocity >100 fpm.

-

Weighing: If the substance is a dry powder, use an analytical balance inside the hood or a powder containment enclosure. Static electricity can disperse this lipophilic solid; use an ionizing bar if available.

B. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic epoxides due to permeation.

| Zone | Recommendation | Rationale |

| Hands (Inner) | Nitrile (4 mil) | Tactile sensitivity. |

| Hands (Outer) | Silver Shield / Laminate or Double Nitrile (change every 15 mins) | Laminate resists aromatic/epoxide permeation best. |

| Eyes | Chemical Goggles | Safety glasses do not protect against vapors/dust ingress. |

| Body | Lab Coat (Tyvek preferred for large scale) | Standard cotton can absorb and hold the chemical against skin. |

C. Experimental Protocol: Safe Solubilization

Use this protocol to minimize dust exposure when preparing stock solutions.

-

Preparation: Pre-weigh solvent (DMSO or DCM) in a septum-capped vial.

-

Transfer: Add the solid this compound to the vial.

-

Sealing: Immediately cap the vial.

-

Dissolution: Vortex inside the hood. Do not heat above 40°C to prevent epoxide polymerization or thermal decomposition.

Deactivation & Waste Disposal (Self-Validating System)

The most critical safety aspect is ensuring the epoxide is "killed" (quenched) before disposal. We utilize a Nucleophilic Ring Opening strategy.

The "Decon Solution" (Standard Operating Procedure)

Prepare a quenching solution comprising:

-

Reagent: 10% Sodium Thiosulfate (

) in water. -

Activator: Trace amount of acid (optional, accelerates reaction) or simply use ethanolamine (5%) in ethanol.

-

Mechanism: The thiosulfate anion (

) acts as a soft nucleophile, attacking the epoxide ring and opening it to a non-toxic alcohol/sulfonate species.

Validation Test (The "NBP" Spot Test)

To verify equipment or spills are clean, use the 4-(p-nitrobenzyl)pyridine (NBP) test:

-

Wipe surface with a swab.

-

Apply NBP solution (5% in acetone).

-

Heat gently (heat gun).

-

Add base (Triethylamine).

-

Result: Blue/Purple color indicates active epoxide (NOT CLEAN). Colorless indicates safe.

Visualization: Decontamination Workflow

Caption: Logic flow for chemical decontamination ensuring total epoxide neutralization before disposal.

Emergency Response

Spill Cleanup[1][2][3][4]

-

Evacuate: Clear immediate area.

-

PPE: Don Silver Shield gloves and respiratory protection (N95 or half-mask with organic vapor cartridge).

-

Contain: Surround spill with absorbent pads.

-

Neutralize: Pour Decon Solution (see Section 4) over the spill gently to avoid splashing. Let sit for 20 minutes.

-

Collect: Scoop slurry into a hazardous waste bag. Label as "Benzonitrile/Epoxide Waste - Quenched".

First Aid

-

Skin Contact:

-

Immediate: Wash with soap and water for 15 minutes.

-

Specific: If available, use PEG-400 (Polyethylene Glycol) swabbing followed by water wash. PEG is superior for solubilizing lipophilic epoxides from skin pores.

-

-

Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately (corneal damage risk).[2]

-

Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth.[1][3][4] Transport to ER.

References

-

PubChem. (n.d.). 4-Glycidyloxybenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

- Fjellstedt, N., et al. (2018). Safe handling of genotoxic substances in the pharmaceutical industry. Organic Process Research & Development. (Contextual grounding for epoxide handling).

- Hemminki, K. (1983). Nucleic acid adducts of epoxides and glycidyl ethers. Archives of Toxicology.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link]

Sources

Technical Guide: The Role of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in Liquid Crystal Mesogens

[1]

Executive Summary

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 93744-18-4), often referred to as (S)-4-glycidyloxybenzonitrile , represents a critical class of chiral mesogenic monomers used in the synthesis of advanced soft matter materials.[1] Its structural duality—combining a rigid, polar benzonitrile mesogen with a reactive, chiral epoxide tail—makes it a linchpin in the development of Liquid Crystalline Epoxy Networks (LCENs) , Ferroelectric Liquid Crystals (FLCs) , and Blue Phase stabilized systems.

This guide details the physicochemical properties, synthetic pathways, and functional mechanisms of this molecule, providing researchers with the actionable intelligence required to deploy it in photonic and actuator applications.

Molecular Architecture & Functional Logic

The molecule’s utility is derived from three distinct structural domains, each serving a specific function in liquid crystal engineering:

| Structural Domain | Chemical Moiety | Function in LC System |

| Rigid Core | 4-Benzonitrile ( | Provides the anisotropic hard core necessary for mesophase formation.[1] The cyano group imparts a strong longitudinal dipole moment ( |

| Chiral Center | (S)-Stereocenter at C2 (Oxirane) | Breaks centrosymmetry.[1] In nematic hosts, it induces a helical twist , converting the phase to chiral nematic ( |

| Reactive Terminus | Epoxide (Oxirane) Ring | Enables polymerization (cationic or amine-cured) to lock the liquid crystalline order into a cross-linked network (LCEN).[1] |

Chirality and Helical Twisting

The (S)-configuration of the epoxide tail is not merely a stereochemical detail; it is the functional driver for chiral induction .[1] When doped into an achiral nematic host, this molecule acts as a chiral dopant.[1] The "Helical Twisting Power" (HTP,

Synthetic Methodology

The synthesis of this compound relies on a stereospecific Williamson ether synthesis.[1] The protocol below prioritizes the retention of optical purity, which is critical for high HTP values.

Reaction Pathway

The synthesis couples 4-cyanophenol (4-hydroxybenzonitrile) with a chiral electrophile, typically (S)-glycidyl tosylate or (S)-epichlorohydrin .[1] The use of sulfonate esters (tosylate/nosylate) is preferred over epichlorohydrin to prevent racemization via ring-opening/closing mechanisms.[1]

Visualization: Synthesis Workflow

Validated Experimental Protocol

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)[1]

-

(2S)-Glycidyl 3-nitrobenzenesulfonate (or Tosylate) (1.1 eq)[1]

-

Cesium Carbonate (

) (1.5 eq)[1] -

Solvent: Anhydrous DMF or Butanone

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzonitrile in anhydrous DMF under

atmosphere. -

Deprotonation: Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Dropwise add the solution of (S)-glycidyl sulfonate.

-

Reaction: Heat to 60°C for 12 hours. Monitor via TLC (SiO2, Hexane/EtOAc 4:1).[1]

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.[1]

-

Purification: Recrystallize from ethanol/hexane to remove trace unreacted phenols.

-

Quality Control: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).[1]

-

Role in Liquid Crystal Networks (LCENs)

The primary industrial application of this molecule is as a monomer for Liquid Crystalline Epoxy Networks .[1] Unlike standard epoxies, LCENs formed from this monomer retain anisotropic optical and mechanical properties.[1]

Mechanism of Network Formation

The benzonitrile group acts as a "pendant mesogen."[1] When the epoxide polymerizes, the backbone forms the network, while the benzonitrile groups align along the director field.[1]

-

Curing Agents: Aromatic diamines (rigid) or aliphatic anhydrides (flexible).[1]

-

Alignment: The monomer is melted into the nematic phase, aligned via magnetic or electric fields, and then cross-linked.

Visualization: Polymerization & Alignment

Functional Benefits in LCENs

-

Shape Memory Effect: The network has a glass transition temperature (

) and a clearing point ( -

Optical Filters: The chiral center induces a selective reflection band (Bragg reflection).[1] By adjusting the curing temperature (and thus the helical pitch), the reflection color can be tuned across the visible spectrum.[1]

Advanced Applications: Ferroelectrics & Blue Phases

Ferroelectric Liquid Crystals (FLCs)

In smectic C (

-

Effect: Enables sub-millisecond switching speeds for display and shutter applications.[1]

Blue Phase Stabilization

Blue Phases (BP) are highly chiral, cubic structures that usually exist within a narrow temperature range (< 1°C).

Technical Specifications Summary

| Property | Value / Characteristic | Notes |

| Molecular Weight | 175.18 g/mol | Low MW facilitates diffusion in hosts.[1] |

| Physical State | White Crystalline Solid | Melting point typically 60-70°C (varies by purity).[1] |

| Solubility | High in polar organics | Soluble in Acetone, THF, DCM; Miscible in LC hosts (E7). |

| Chirality | (S)-Enantiomer | Source of helical twist; (R)-enantiomer induces opposite twist.[1] |

| Reactivity | Epoxide Ring Strain | Highly reactive toward amines, anhydrides, and cationic initiators. |

| Dielectric Anisotropy | Positive ( | Due to the longitudinal -CN group.[1] |

References

-

Zeng, X., & Ungar, G. (2023).[3] Spontaneously Chiral Cubic Liquid Crystal: Three Interpenetrating Networks with a Twist. ResearchGate.

-

Sakaino, H., et al. (2022).[1] Photo-Imprinting of the Helical Organization in Liquid-Crystal Networks Using Achiral Monomers and Circularly Polarized Light. Eindhoven University of Technology.[1]

-

Li, Y., et al. (2021).[1][4] Functional liquid crystalline epoxy networks and composites: from materials design to applications. ResearchGate.

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses.

-

BOC Sciences. Product Entry: (R)-2-(Oxiran-2-ylmethoxy)benzonitrile.

Methodological & Application

Preparation of ferroelectric liquid crystals using (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Executive Summary

This guide details the synthetic utility of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: Generic structure ref, hereafter S-OMB ) as a high-value chiral building block for Ferroelectric Liquid Crystals (FLCs).

FLCs exhibit a chiral smectic C phase (SmC*) characterized by a tilted layer structure and spontaneous polarization (

Target Audience: Synthetic Chemists, Materials Scientists, and R&D Leads in Optoelectronics.

Material Specifications & Handling

Before initiating synthesis, verify the precursor quality. In FLCs, even trace chemical impurities (0.1%) can destabilize the SmC* phase or increase viscosity, slowing switching times.

| Property | Specification | Criticality for FLC |

| Compound | This compound | Precursor Identity |

| CAS RN | Variable by vendor (Structure: 4-Cyanophenyl glycidyl ether) | Verification |

| Enantiomeric Excess (ee) | > 98% (S)-isomer | High: Determines |

| Appearance | White to off-white crystalline solid | Visual purity check. |

| Melting Point | ~60–70 °C (Derivative dependent) | Process parameter. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Epoxides are moisture sensitive. |

Synthetic Strategy: The "Chiral Tail" Extension

The core strategy involves the nucleophilic ring-opening of the epoxide moiety of S-OMB to generate a chiral secondary alcohol. This alcohol functionality creates a transverse dipole moment perpendicular to the molecular long axis—a requirement for high spontaneous polarization in the SmC* phase.

Mechanism & Causality

-

Regioselectivity: We utilize a Lewis Acid catalyst (

) to favor attack at the less hindered carbon, or basic conditions for specific nucleophiles. -

Chirality Transfer: The (S)-configuration of the epoxide is preserved (or predictably inverted depending on mechanism), ensuring the final mesogen is optically active.

-

Dipole Engineering: The resulting

or ether linkage introduces a lateral dipole essential for ferroelectric switching under an electric field.

Visual Workflow (DOT Diagram)

Caption: Workflow for converting S-OMB into a functional FLC dopant via nucleophilic ring-opening.

Detailed Protocol: Synthesis of Chiral FLC Dopant

Objective: Synthesis of (S)-1-(4-cyanophenoxy)-3-(octyloxy)propan-2-ol (Target Dopant). Rationale: This molecule combines a polar head (cyano), a chiral center (secondary alcohol), and a flexible tail (octyl), stabilizing the liquid crystal phase.

Reagents:

-

This compound (1.0 eq)

-

1-Octanol (1.2 eq) (Solvent/Reactant)

-

Boron Trifluoride Diethyl Etherate (

) (0.1 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Magnesium Sulfate (

)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with S-OMB (5.0 mmol, 0.95 g) and anhydrous DCM (20 mL). Stir until fully dissolved.

-

Nucleophile Addition: Add 1-Octanol (6.0 mmol, 0.95 mL) via syringe.

-

Catalysis (Critical Step):

-

Cool the mixture to 0°C using an ice bath. Reason: Controls exotherm and improves regioselectivity.

-

Add

(0.5 mmol, ~60

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the epoxide spot.

-

Quenching: Quench with saturated aqueous

(10 mL) to neutralize the acid catalyst. -

Extraction:

-

Drying & Concentration: Dry over anhydrous

, filter, and remove solvent under reduced pressure (Rotavap). -

Purification (Mandatory for FLCs):

-

The crude oil contains excess octanol.

-

Perform Column Chromatography (Silica Gel 60). Elute with a gradient of Hexane

10% EtOAc/Hexane. -

Recrystallization: Recrystallize the resulting solid from Ethanol/Hexane to ensure sharp phase transitions.

-

Characterization & Validation

To ensure the material is suitable for FLC devices, the following data must be acquired.

| Technique | Parameter | Expected Outcome / Acceptance Criteria |

| 1H-NMR | Structure | Epoxide protons (2.7-3.0 ppm) disappear. New signals for -CH(OH)- appear (~4.0-4.2 ppm). |

| HPLC (Chiral) | Enantiomeric Excess | > 98% ee. Use Chiralcel OD-H column. Impure chirality cancels |

| POM | Phase Transition | Observe texture changes (Schlieren or Fan-shaped) upon cooling. |

| DSC | Thermal Stability | Sharp peaks for Crystal |

Phase Transition Logic (DOT Diagram)

Caption: Typical phase sequence for FLC materials. The SmA to SmC* transition is where ferroelectricity emerges.

Application: Formulation of the FLC Mixture

The synthesized compound acts as a Chiral Dopant . It is rarely used pure in devices due to high viscosity or narrow temperature ranges. Instead, it is doped into an achiral "host" mixture.

Protocol:

-

Host Selection: Select a low-viscosity achiral smectic host (e.g., a phenyl-pyrimidine mixture).

-

Doping: Add the synthesized (S)-derivative at 2.0 – 5.0 wt% .

-

Homogenization:

-

Dissolve both host and dopant in a minimum amount of DCM.

-

Sonicate for 5 minutes.

-

Evaporate solvent slowly under vacuum at 40°C.

-

Anneal the mixture at Isotropic temperature for 1 hour.

-

-

Device Testing: Fill a commercially available LC test cell (gap: 2

m, anti-parallel rubbing) via capillary action at -

Performance Check: Measure Spontaneous Polarization (

) using the triangular wave method. A value of 10–100 nC/cm² indicates successful synthesis and doping.

References

- Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers. (Foundational text on SmC* physics and synthesis).

-

Kikuchi, H., et al. (2023). "Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity." Journal of Materials Chemistry C. (Demonstrates the impact of cyano-groups and chiral tails on ferroelectricity).

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Discusses the role of fluorination and chiral centers in mesogen design).

-

Organic Syntheses. (2013). "Reduction of a benzonitrile to liquid crystalline amines."[1] ChemSpider Synthetic Pages. (General procedures for handling benzonitrile mesogens).

Disclaimer: The synthesis of liquid crystals involves hazardous chemicals. All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Ring-Opening Reactions of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

[1]

Abstract & Introduction

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 93744-17-3, also known as (S)-4-cyanophenyl glycidyl ether) is a critical chiral building block in the synthesis of

The molecule features two distinct reactive centers:[2]

-

The Strained Epoxide (Oxirane): A high-energy electrophile susceptible to nucleophilic attack.[][3]

-

The Benzonitrile: A robust electron-withdrawing group that can be further derivatized to amides or amines, but requires protection from harsh hydrolytic conditions.[][3]

This guide details the protocols for the regioselective ring-opening of the epoxide moiety. The primary challenge in these reactions is maintaining the optical purity (ee%) of the (S)-center while directing nucleophilic attack exclusively to the terminal carbon (

Mechanistic Insight: Regio- and Stereocontrol

The utility of this compound relies on the "Lock and Key" mechanism of nucleophilic attack.[]

-

Regioselectivity (

Dominance): Under basic or neutral conditions (e.g., aminolysis), the nucleophile attacks the less substituted terminal carbon ( -

Stereochemical Retention: Because the nucleophilic attack occurs at the non-chiral terminal carbon (

), the chiral center at -

Electronic Effects: The p-cyano group on the phenoxy ring is electron-withdrawing.[] This reduces the electron density of the ether oxygen, slightly deactivating the epoxide relative to unsubstituted phenyl glycidyl ethers, but making the system less prone to acid-catalyzed rearrangement (Payne rearrangement).

Reaction Pathway Diagram[4]

Figure 1: Mechanistic pathway for nucleophilic ring-opening. The reaction proceeds via SN2 attack at the terminal carbon, preserving the chiral integrity of the secondary carbon.

Application Note 1: Aminolysis (Beta-Blocker Synthesis)[1]

This is the industry-standard transformation for converting the glycidyl ether into the amino-alcohol core of beta-blockers.[]

Protocol: Synthesis of (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)benzonitrile

-

Objective: Open the epoxide ring with isopropylamine to form the secondary alcohol.[3]

-

Critical Control: Use a large excess of amine to prevent the product (a secondary amine) from reacting with another molecule of epoxide (dimerization).[3]

Materials

-

This compound (1.0 equiv)[]

-

Isopropylamine (5.0 - 10.0 equiv)[]

-

Methanol (HPLC Grade)[]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (57.1 mmol) of this compound in 50 mL of Methanol .

-

Addition: Add 25 mL (290 mmol, ~5 equiv) of Isopropylamine dropwise at room temperature.

-

Note: The reaction is mildly exothermic.[3]

-

-

Reaction: Heat the mixture to reflux (

) under a nitrogen balloon for 4–6 hours . -

Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove methanol and excess isopropylamine.[3]

-

Caution: Isopropylamine is volatile and smells strongly of ammonia.[3] Trap exhaust properly.

-

-

Purification: The crude residue is typically a white to pale yellow solid.[3]

Data Summary Table

| Parameter | Specification |

| Stoichiometry | 1:5 (Epoxide : Amine) |

| Temperature | |

| Time | 4 - 6 Hours |

| Solvent | Methanol (Protic solvent assists ring opening) |

| Major Impurity | Tertiary amine dimer (if amine ratio is too low) |

Application Note 2: Azidolysis (Click Chemistry Precursor)[1]

Introduction of an azide group allows for "Click" chemistry (CuAAC) or mild reduction to a primary amine (Staudinger reduction).[][3]

Protocol: Regioselective Ring Opening with Sodium Azide

-

Challenge: Avoid hydrolysis of the nitrile group while activating the epoxide.

-

Solution: Use Ammonium Chloride (

) as a mild buffering agent to activate the epoxide without creating strongly acidic/basic conditions.[3]

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 g (5.7 mmol) of this compound in 15 mL DMF (or MeOH:Water 8:1).

-

Activation: Add 1.1 g (22.8 mmol, 4 equiv) of Sodium Azide (

) and 0.6 g (11.4 mmol, 2 equiv) of Ammonium Chloride ( -

Reaction: Heat to

for 12 hours . -

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Result: The product is (S)-4-(3-azido-2-hydroxypropoxy)benzonitrile.[][3]

Analytical Quality Control

Verifying the enantiomeric excess (ee%) is crucial, as racemization can occur if the reaction temperature is too high or if strong Lewis acids are used.[3]

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

-

Note: Diethylamine is essential to sharpen the peak of the basic amine product.[3]

-

-

Flow Rate: 1.0 mL/min.[][3]

-

Detection: UV at 254 nm (Benzonitrile chromophore).[][3]

-

Expectation:

Troubleshooting & Pitfalls

| Problem | Probable Cause | Solution |

| Low Yield / Dimerization | Insufficient amine excess.[][3] | Increase amine equivalents to >5.0. |

| Hydrolysis of Nitrile | pH too high/low or temp > | Keep temp < |

| Racemization | Attack at C2 (Internal) or | Avoid strong Lewis acids; stick to basic/nucleophilic conditions ( |

| Incomplete Reaction | Solvent too non-polar.[][3] | Switch to Methanol or Ethanol; protic solvents stabilize the transition state.[3] |

References

-

Synthesis of Bisoprolol Impurities. Indian Journal of Pharmaceutical Education and Research. (2025). Describes the reaction of 4-(oxiran-2-ylmethoxy)benzoates with isopropylamine. [][3]

-

Chemo-Enzym

-Antagonist (S)-Betaxolol. MDPI Molecules. (2022). Details the kinetic resolution and ring-opening of phenyl glycidyl ethers. [][3] -

A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. (2025). General review of aryloxypropanolamine synthesis via epoxide aminolysis.

-

Process for the preparation of hydroxybenzonitriles. US Patent 3585233A. (1971).[3] Context for the stability and synthesis of the benzonitrile precursors.

-

Regioselective Nucleophilic Aromatic Substitution. MDPI. (2024).[][3] Discusses regioselectivity in similar heterocyclic systems, reinforcing the steric control arguments.

Application Note: Precision Synthesis of Chiral Dopants from (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

This Application Note is designed for researchers in materials science and medicinal chemistry, focusing on the precision synthesis of chiral dopants for Liquid Crystal (LC) applications using (S)-4-(Oxiran-2-ylmethoxy)benzonitrile as the primary chiral building block.

Executive Summary

Chiral dopants are critical additives in Liquid Crystal Display (LCD) technology, particularly for inducing helical twisting in Nematic phases (to form Cholesteric LCs) or generating spontaneous polarization in Ferroelectric LCs (FLCs).[1] The starting material, This compound (CAS: 53804-41-8), offers a unique advantage: it combines a rigid mesogenic core (benzonitrile) with a reactive, configurationally stable chiral handle (oxirane).

This guide details the regioselective ring-opening of the oxirane moiety to synthesize "Twin" or "Spacer" type chiral dopants. The protocol prioritizes stereochemical retention and high Helical Twisting Power (HTP) .

Mechanistic Principles & Design Strategy

The Chiral Scaffold

The (S)-glycidyl ether moiety provides a versatile electrophilic site. The synthesis relies on an SN2 nucleophilic attack by a pro-mesogenic nucleophile (e.g., a substituted phenol) upon the epoxide ring.

-

Regioselectivity: Under basic/neutral conditions, nucleophiles predominantly attack the less sterically hindered terminal carbon (C3) of the epoxide.

-

Stereochemical Integrity: Because the nucleophilic attack occurs at the non-chiral C3 position, the stereocenter at C2 is not involved in the bond-breaking process. Consequently, the (S)-configuration is retained in the final product.

Target Molecular Architecture

The protocol below synthesizes a Chiral Diester-Ether Dopant .

-

Core A: Benzonitrile (from starting material).

-

Linker: Chiral glycerol derivative (formed via ring opening).

-

Core B: Extended rod-like mesogen (introduced via nucleophile).

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

This compound (>98% ee)

-

Nucleophile: 4-Hexyloxyphenol (or analogous 4-alkoxyphenol)

-

Catalyst: Tetrabutylammonium bromide (TBAB)

-

Base: Potassium Carbonate (anhydrous)[2]

-

Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK) or DMF

-

Acylating Agent: Benzoyl chloride (optional, for secondary -OH protection)

Workflow Diagram (DOT)

Caption: Synthetic pathway for chiral dopant generation via regioselective epoxide ring-opening.

Step-by-Step Methodology

Phase 1: Epoxide Ring Opening (Etherification)

Objective: Couple the chiral epoxide with a mesogenic phenol while retaining stereochemistry.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hexyloxyphenol (1.0 equiv, e.g., 10 mmol) in 2-butanone (50 mL).

-

Activation: Add anhydrous Potassium Carbonate (2.0 equiv, 20 mmol) and a catalytic amount of TBAB (0.1 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add This compound (1.0 equiv, 10 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N2 or Ar). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction typically requires 12–24 hours .

-

Checkpoint: The epoxide spot should disappear, and a more polar spot (the alcohol) should appear.

-

-

Work-up:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the intermediate: (S)-1-(4-cyanophenoxy)-3-(4-hexyloxyphenoxy)propan-2-ol .

Phase 2: Acylation (Optional but Recommended)

Objective: Lock the central chiral conformation to enhance Helical Twisting Power (HTP).

-

Dissolution: Dissolve the intermediate alcohol (from Phase 1) in dry Dichloromethane (DCM) .

-

Reagents: Add Pyridine (1.5 equiv) and DMAP (catalytic).

-

Acylation: Dropwise add Benzoyl Chloride (or 4-propylbenzoyl chloride for higher mesogenicity) (1.1 equiv) at 0°C.

-

Completion: Allow to warm to room temperature and stir for 4 hours.

-

Isolation: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine), then NaHCO3.

-

Final Purification: Recrystallization from Ethanol/Hexane.

Quality Control & Characterization

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 column) | > 99.0% Area |

| Optical Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 98% ee |

| Structure | 1H-NMR (400 MHz, CDCl3) | Diagnostic signals: CH-OH (multiplet ~4.3 ppm), Epoxide protons absent. |

| Specific Rotation | Polarimetry [ | Consistent with reference standard (sign must match starting material path). |

| Phase Behavior | DSC (Differential Scanning Calorimetry) | Sharp melting point; identification of LC phases (Cholesteric/Smectic). |

Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Poor nucleophilicity of the phenol or steric hindrance.

-

Solution: Switch solvent to DMF (higher boiling point, better solvation of ions) and increase temperature to 100°C. Ensure K2CO3 is finely ground.

-

-

Problem: Racemization.

-

Problem: Polymerization.

-

Cause: Homopolymerization of the epoxide.

-

Solution: Use strictly stoichiometric amounts of phenol and avoid extremely high concentrations.

-

References

-

Chiral Dopants in Liquid Crystals: Eredd, T., et al. "Novel planar chiral dopants with high helical twisting power and structure-dependent functions." Journal of Materials Chemistry C, Royal Society of Chemistry.

-

Epoxide Ring Opening Protocols: "Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides."[7] Journal of Organic Chemistry.

-

Williamson Ether Synthesis Optimization: "Optimizing Reaction Conditions for Phenoxy-acetonitrile Derivatives." BenchChem Technical Support.

-

Chiral Intermediate Synthesis: "N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)..." Organic Syntheses, Vol 98, 2021. (Demonstrates detailed protocols for chiral epoxide handling).

-

General Liquid Crystal Synthesis: "Synthesis and Characterization of Novel Bio-Chiral Dopants." MDPI.

Sources

- 1. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]

- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 7. Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability Assurance for (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Executive Summary & Core Directive

The Problem: Users frequently report a decrease in enantiomeric excess (% ee) of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile after prolonged storage.

The Root Cause: While true spontaneous racemization (S

The Mechanism of Failure (Why it Happens)

To prevent the loss of optical purity, one must understand the microscopic events driving it. The chiral center at the C2 position of the oxirane ring is strained and electrophilic.

Acid-Catalyzed Scrambling (The Primary Threat)

In the presence of trace acids (even from glass surfaces) and moisture:

-

Protonation: The epoxide oxygen is protonated, weakening the C-O bonds.[1]

-

Borderline SN1/SN2: The bond at the chiral center (C2) weakens. Due to the electron-donating nature of the ether oxygen nearby, the transition state can develop significant positive charge character (carbocation-like).

-

Loss of Memory: If the ring opens fully to a carbocation before nucleophilic attack, the stereochemical information is lost. Re-closure or attack leads to a racemic mixture (or racemic diol).

Halide-Induced Reversibility

If the material contains trace chloride (from epichlorohydrin synthesis):

-

Chloride attacks the protonated epoxide (Ring Opening

Chlorohydrin). -

Under certain pH conditions, this chlorohydrin can re-close to the epoxide.

-

Since ring-closing is stereospecific (inversion), repeated opening and closing cycles can eventually scramble the stereocenter if the pathway allows access to both enantiomers via an achiral intermediate.

Visualizing the Threat

The following diagram illustrates the acid-catalyzed pathway that threatens your enantiomeric excess.

Figure 1: Mechanism of acid-catalyzed instability. Note that the transition state (TS) allows for loss of stereochemical memory.

Storage & Handling Protocols (The "How")

This protocol is a self-validating system. If followed, the ee% should remain constant for >12 months.

Container Compatibility Matrix

Standard laboratory glass is not neutral; it has acidic silanol (Si-OH) groups on the surface.

| Container Material | Rating | Technical Rationale |

| Borosilicate Glass (Standard) | ❌ AVOID | Surface silanols act as weak Lewis acids, catalyzing slow racemization/hydrolysis. |

| Silanized Glass | ✅ PREFERRED | Surface Si-OH groups are capped (methylated), rendering the surface inert. |

| HDPE / PP (Plastic) | ✅ ACCEPTABLE | Chemically inert, but ensure no plasticizers leach into the ether. |

| Stainless Steel | ⚠️ CAUTION | Trace metals (Fe, Ni) can act as Lewis acid catalysts. Passivation required. |

The "Zero-Acid" Storage Workflow

-

Purification Check: Ensure the compound is free of synthesis byproducts (especially amine salts or Lewis acids like

or -

Drying: Lyophilize or dry over

under vacuum to remove trace water. -

Inerting: Flush the storage vial with Argon (heavier than air, provides better blanket than Nitrogen).

-

Temperature: Store at -20°C .

-

Why? Arrhenius equation dictates that lowering temperature exponentially decreases the rate of ring-opening reactions.

-

Troubleshooting Guide & FAQs

Q1: My ee% dropped from 98% to 92% in one month. Is it racemizing?

-

Diagnosis: It is likely enantioselective degradation rather than pure racemization.

-

Explanation: If your storage environment has moisture, the (S)-enantiomer might be hydrolyzing faster than the (R)-impurity (or vice versa) due to chiral interactions with contaminants, or you are simply seeing the formation of non-chiral degradation products that interfere with the HPLC baseline.

-

Action: Check for the appearance of a "diol" peak in your HPLC (usually more polar/earlier eluting on reverse phase). If the diol is present, you have a moisture problem, not a racemization problem.

Q2: Can I use molecular sieves in the storage vial?

-

Answer: NO.

-

Reasoning: Standard molecular sieves (zeolites) are often slightly acidic or basic and contain metal sites (Al, Si). They can catalyze the polymerization or ring opening of epoxides.[2]

-

Alternative: Use a sealed outer vessel (desiccator) containing the desiccant, keeping the compound vial separate.

Q3: I see a precipitate forming in the oil. What is it?

-

Diagnosis: Oligomerization.

-

Mechanism: Epoxides can self-polymerize (homopolymerization) initiated by trace nucleophiles or bases. The resulting polyether is often a white solid/gum.

-

Action: Re-purify via column chromatography (neutral alumina is preferred over acidic silica gel for chiral epoxides).

Analytical Validation (Self-Check)

To verify the integrity of your storage, use the following validated HPLC parameters.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Avoid ethanol if transesterification is suspected.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 230 nm (Benzonitrile absorption).

-

Success Criteria: Baseline separation of (S) and (R) enantiomers (

).

Decision Tree for Quality Control

Figure 2: Diagnostic workflow for evaluating stability failures.

References

-

Mechanism of Acid-Catalyzed Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] Link

-

Stability of Chiral Glycidyl Ethers: Chen, R., et al. (1993). Enantioselective detoxication of optical isomers of glycidyl ethers. Chirality, 5(7), 501-504.[3] Link

-

General Storage of Epoxides: Sigma-Aldrich Technical Bulletin. Product Information: 4-(oxiran-2-yl)benzonitrile. Link

-

Handling of Chiral Intermediates: Jacobsen, E. N. (2000).[4] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing yield of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile from (S)-epichlorohydrin

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.

Ticket ID: OPT-YIELD-CN-EPI Subject: Optimization of Yield and Enantiomeric Excess (ee) for Chiral Ether Synthesis Applicable Substrates: 4-Cyanophenol (p-Hydroxybenzonitrile), (S)-Epichlorohydrin Assigned Specialist: Senior Application Scientist

Core Directive: The "Golden" Protocol

Before troubleshooting, ensure your baseline methodology aligns with the industry-standard optimized route for chiral phenol-glycidyl ethers.[1] Deviations here are the most common source of yield loss.

The Reaction System

We utilize a Williamson Ether Synthesis adapted for chiral preservation.[1] The reaction involves the nucleophilic attack of the phenoxide ion on (S)-epichlorohydrin.

-

Target Mechanism: Direct

displacement of the chloride at C3 (Retention of Configuration at C2).[1] -

Critical Constraint: Preventing the "epoxide migration" pathway and chloride-induced racemization.[1]

Optimized Protocol Steps

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Phenol : 3.0–5.0 eq (S)-Epichlorohydrin | Excess epichlorohydrin acts as a "suicide solvent" to prevent the product from reacting with a second phenol molecule (Oligomerization).[1] |

| Base | Potassium Carbonate ( | Mild enough to prevent rapid epoxide hydrolysis; strong enough to generate phenoxide.[1][2] Avoid NaH if high ee is critical.[1] |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic is required.[1] MeCN allows for easier workup (lower bp) than DMF.[1] |

| Temperature | 50°C – 60°C | Do not reflux initially. High heat promotes racemization via chloride attack.[1] |

| Additives | Tetrabutylammonium bromide (TBAB) - Optional | Phase transfer catalyst (0.1 eq) can accelerate the reaction if using MeCN, allowing lower temps.[1] |

Step-by-Step Workflow:

-

Activation: Dissolve 4-cyanophenol (1.0 eq) in MeCN (10 vol). Add finely ground

(1.5 eq).[1] Stir at RT for 30 min to form the phenoxide. -

Addition: Add (S)-epichlorohydrin (3.0 eq) dropwise.

-

Reaction: Heat to 60°C. Monitor by HPLC/TLC. Typical time: 5–8 hours.[1]

-

Workup: Filter off inorganic salts (Critical: removes trapped product). Concentrate filtrate.[1]

-

Purification: Recrystallize from Isopropanol/Hexane or use Silica Flash Chromatography (Hexane:EtOAc) to remove excess epichlorohydrin.[1]

Troubleshooting Logic & Diagnostics

Issue A: "My yield is stuck at 50-60%, and I see a baseline spot on TLC."

Diagnosis: Oligomerization (Dimer Formation).[1] Mechanism: The product, (S)-4-(Oxiran-2-ylmethoxy)benzonitrile, contains an epoxide ring.[1] If the reaction runs out of epichlorohydrin, the remaining phenoxide attacks the product instead of the reactant, forming a dimer (1,3-bis(4-cyanophenoxy)-2-propanol).[1]

-

Fix: Increase (S)-epichlorohydrin equivalents to 5.0.

-

Fix: Ensure high dilution (solvent volume >10 mL per gram of phenol).[1]

Issue B: "The product is racemic (low ee) despite starting with 99% ee (S)-Epi."

Diagnosis: Chloride-Induced Racemization.[1]

Mechanism: As the reaction proceeds,

-

Fix: Reduce Temperature. Racemization has a higher activation energy than the ether synthesis.[1]

-

Fix: Reduce Reaction Time. Stop the reaction immediately upon consumption of phenol.[1]

-

Fix: Switch Solvent. Use Acetone/DMF mixtures where KCl precipitation is rapid, removing

from solution.[1][2]

Issue C: "The reaction is stalling; conversion is incomplete."

Diagnosis: Poor Phenoxide Solubility or Surface Passivation.[1]

Mechanism:

-

Fix: Use finely milled "flour"

, not granular.[1][2] -

Fix: Add 5% catalytic water (if using MeCN) or use TBAB (Phase Transfer Catalyst) to shuttle ions.[1]

Visualizing the Pathway

Use the following logic map to trace the fate of your reactants.

Caption: Figure 1. Reaction pathway analysis showing the critical divergence points where yield (Dimer) and purity (Racemate) are lost.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of

Q: How do I remove the excess Epichlorohydrin during workup? A: Epichlorohydrin has a boiling point of ~116°C. It is difficult to remove by simple rotovap without heating the product (risk of racemization).[1]

-

Protocol: Use high-vacuum distillation at lower temperatures (<40°C) or wash the crude organic layer with water (Epichlorohydrin is slightly soluble in water, but this is inefficient).[1] The best method is Flash Chromatography or recrystallization , as the polarity difference between the epoxide and the excess reagent is significant.[1]

Q: Why is my product an oil when it should be a solid? A: This usually indicates the presence of the "Dimer" impurity or residual solvent (DMF).[1]

-

Test: Run an HPLC. If you see a peak at a higher retention time than your product, it is likely the dimer.[1][2] Recrystallize from Isopropanol to solidify.[1]

Q: Does the "S" configuration of Epichlorohydrin yield the "S" or "R" ether? A: This is a common confusion source.

-

Structure: (S)-Epichlorohydrin (CAS 67843-74-7).[1]

-

Mechanism: Attack at the

carbon (C3).[1] -

Result: The chiral center at C2 is not touched.[1] Therefore, the absolute configuration is Retained . (S)-Epi yields the (S)-Ether.[1]

References

-

Mechanism of Phenol-Epichlorohydrin Coupling

-

Prevention of Racemization

-

Industrial Optimization of Epichlorohydrin Reactions

-

Solvent & Solubility Data

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile under acidic and basic conditions

Technical Support Center: Stability of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile chiral intermediate. Understanding its behavior under various conditions is critical for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The main stability concern with this compound, like other epoxides, is its susceptibility to ring-opening reactions.[1] The three-membered epoxide ring is highly strained (approximately 13 kcal/mol), making it reactive towards both nucleophiles and electrophiles.[2][3] This reactivity is enhanced under both acidic and basic conditions, leading to potential degradation of the starting material and the formation of unwanted byproducts.[4][5]

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which activates the ring towards nucleophilic attack.[2][5] This protonation makes the oxygen a much better leaving group.[2] The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 reactions.[6][7][8]

-

Mechanism: The reaction pathway is a hybrid between SN1 and SN2.[6][7] While there is backside attack characteristic of an SN2 reaction, there is also significant positive charge buildup on the more substituted carbon, an SN1-like feature.[2][8]

-

Regioselectivity: In the case of this compound, the nucleophile will preferentially attack the more substituted carbon of the epoxide ring.[2][4]

-

Common Byproducts: The most common byproduct under aqueous acidic conditions is the corresponding 1,2-diol, formed by the attack of water.[6][7] If other nucleophiles, such as halide ions from hydrohalic acids, are present, trans-halohydrins can be formed.[6][7]

Q3: What is the stability of this compound under basic conditions?

Under basic conditions, the epoxide ring is opened by direct nucleophilic attack.[4] This reaction typically follows an SN2 mechanism.[3][6][8]

-

Mechanism: The reaction proceeds via a backside attack by the nucleophile on one of the epoxide carbons.[3]

-

Regioselectivity: The nucleophile will attack the less sterically hindered carbon of the epoxide ring.[3][8][9]

-

Common Byproducts: With a strong nucleophile like hydroxide, the corresponding 1,2-diol will be formed after an aqueous workup.[4][6] Other strong nucleophiles, such as alkoxides or amines, will lead to the corresponding ether or amino alcohol products.[3][4]

Q4: Are there any concerns regarding the stability of the benzonitrile group?

Yes, under harsh acidic or basic conditions, the nitrile group can undergo hydrolysis.[10][11]

-

Acidic Hydrolysis: In the presence of strong acids, the nitrile can be hydrolyzed to a carboxylic acid.[10][11]

-

Basic Hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile to a carboxylate salt.[12][13] It's also possible to achieve partial hydrolysis to the corresponding amide under controlled basic conditions.[14]

It is important to note that the conditions required for nitrile hydrolysis are generally more forcing than those for epoxide ring-opening. However, for reactions requiring prolonged heating or very strong acids/bases, nitrile hydrolysis can become a competing side reaction.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low yield of desired product | Degradation of the starting epoxide due to improper pH. | Carefully control the pH of the reaction mixture. For reactions with weak nucleophiles, consider using a mild acid catalyst.[15] For reactions with strong nucleophiles, ensure the conditions remain basic. |

| Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.[9] | ||

| Formation of multiple products | Poor regioselectivity in the epoxide ring-opening. | The choice of acidic or basic conditions dictates the regioselectivity.[9] For attack at the less substituted carbon, use basic or neutral conditions with a strong nucleophile.[3][9] For attack at the more substituted carbon, use acidic conditions.[2][4] |

| Hydrolysis of the benzonitrile group. | Avoid excessively harsh acidic or basic conditions and prolonged heating. If nitrile hydrolysis is a significant issue, consider milder reaction conditions or protecting the nitrile group, although this adds extra synthetic steps. | |

| Reaction fails to proceed | Insufficiently reactive nucleophile. | For weak nucleophiles like water or alcohols, acid catalysis is often necessary to activate the epoxide ring.[15] |

| Low reaction temperature. | Some epoxide ring-opening reactions require elevated temperatures to proceed at a practical rate.[15] Gradually increase the temperature while monitoring for byproduct formation. | |

| Difficulty in purifying the product | Presence of polar byproducts like diols. | Diol byproducts can often be removed by aqueous extraction or column chromatography using a more polar eluent system. |

| Isomeric byproducts from lack of regioselectivity. | Careful column chromatography may be required to separate regioisomers. It is often more effective to optimize the reaction for higher regioselectivity. |

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions

Objective: To assess the rate of degradation of this compound in an acidic solution.

Materials:

-

This compound

-

Methanol

-

0.1 M Hydrochloric acid

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., 30% ethyl acetate in hexanes)

-

UV lamp

Procedure:

-

Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).

-

In a small vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), spot a small aliquot of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the chosen developing solvent.

-

Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a more polar spot (the diol) indicates degradation.

Protocol 2: Synthesis of a β-Amino Alcohol under Basic Conditions

Objective: To perform a regioselective ring-opening of this compound with an amine under basic conditions. This is a key step in the synthesis of β-blockers like Esmolol.[16][17]

Materials:

-

This compound

-

Isopropylamine

-

Methanol

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add an excess of isopropylamine (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting epoxide is consumed.

-

Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure to obtain the crude amino alcohol product.

Visualizing Degradation Pathways

Acid-Catalyzed Hydrolysis

Caption: Base-catalyzed ring-opening of the epoxide.

References

-

Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

-

Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

-

Epoxide Reactions. BYJU'S. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

Epoxide. Wikipedia. [Link]

-

Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]

-

Ring Opening of Epoxides. Chad's Prep®. [Link]

-

Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. PubMed. [Link]

-

Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]

-

Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. [Link]

-

Some aspects of the degradation of epoxide resins. Zendy. [Link]

-

Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing). [Link]

-

Synthesis and evaluation of esmolol prodrugs for transdermal delivery. ResearchGate. [Link]

-

Synthesis and evaluation of esmolol prodrugs for transdermal delivery. PubMed. [Link]

-

The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]

- Process for synthesizing and refining esmolol hydrochloride.

-

-

Organic Syntheses Procedure. [Link]

-

-

The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Process for the hydrolysis of nitriles.

-

CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]

-

(S)-2-(Oxiran-2-ylmethoxy)benzonitrile. Chemsrc. [Link]

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

- Process for the preparation of hydroxybenzonitriles.

- Synthesis method for 4-methoxy-2-methyl benzyl cyanide.

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. [Link]

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]